

Comparative Docking Analysis of Isoxazole Carboxamides: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 4,5-Dimethylisoxazole-3-carboxylic acid

Cat. No.: B026824

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This guide provides a comparative overview of molecular docking studies conducted on various isoxazole carboxamide derivatives, with a focus on compounds structurally related to 4,5-dimethylisoxazole-3-carboxamides. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the binding affinities, interaction patterns, and experimental methodologies of these compounds against key biological targets. The information presented is collated from multiple studies to facilitate a comparative understanding of their therapeutic potential.

Comparative Molecular Docking Data

The following tables summarize the quantitative data from docking studies of isoxazole carboxamide derivatives against various protein targets. These studies highlight the potential of this chemical scaffold in designing potent inhibitors for different therapeutic areas.

Table 1: Docking Performance of Isoxazole Carboxamide Derivatives against Cyclooxygenase (COX) Enzymes

| Compound ID | Target | Docking Score (kcal/mol) | Binding Interactions | Reference |
|-------------|--------|--------------------------|--|---------------------|
| A13 | COX-1 | -8.7 | Hydrogen bond with ARG-120, TYR-355 | [1] |
| A13 | COX-2 | -10.2 | Hydrogen bond with ARG-513, TYR-385; Pi-Alkyl with VAL-523 | [1] |
| 2f | COX-1 | -7.9 | Hydrogen bond with ARG-120, TYR-355 | [2] |
| 2f | COX-2 | -9.5 | Hydrogen bond with TYR-385, SER-530 | [2] |
| 2h | COX-1 | -8.2 | Hydrogen bond with ARG-120, GLU-524 | [2] |
| 2h | COX-2 | -9.8 | Hydrogen bond with TYR-385, ARG-513 | [2] |

Table 2: Docking Performance of Isoxazole Derivatives against Carbonic Anhydrase (CA)

| Compound ID | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|-------------|--------|---------------------------|--|-----------|
| AC2 | CA | -13.53 | HIS-94, HIS-96, HIS-119, THR-199, ZN(II) | [3] |
| AC3 | CA | -12.49 | HIS-94, HIS-96, THR-199, ZN(II) | [3] |

Table 3: Inhibitory Activity of Dimethylisoxazole Derivatives against Bromodomains

| Compound ID | Target | IC50 (μM) | Binding Interactions | Reference |
|-------------|--------|-----------|-----------------------------|-----------|
| 4 | CBP | 1.17 | Hydrogen bond with ASN-1168 | [4] |
| 4 | BRD4 | 2.96 | Hydrogen bond with ASN-140 | [4][5] |
| 16 | CBP | 0.159 | Cation-π with ARG-1173 | [4] |
| 16 | BRD4 | 6.59 | Not specified | [4] |

Experimental Protocols

The methodologies outlined below are a synthesis of protocols reported in the referenced studies for the molecular docking of isoxazole derivatives.

Protein Preparation

The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[3] Standard protein preparation involves the following steps:

- Removal of water molecules and any co-crystallized ligands or ions.[3][6]

- Addition of polar hydrogen atoms.[6]
- Assignment of partial charges (e.g., Gasteiger charges).[6]
- The prepared protein structure is then saved in a suitable format (e.g., PDBQT) for docking.[6]

Ligand Preparation

The 2D structures of the isoxazole carboxamide derivatives are drawn using chemical drawing software like ChemDraw.[3] These structures are then converted to 3D and optimized to obtain the most stable conformation.[3] This typically involves:

- Energy minimization using a suitable force field (e.g., Universal Force Field - UFF).[6]
- The optimized ligand structures are saved in a format compatible with the docking software (e.g., PDBQT).[6]

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Schrödinger Suite.[1][3][6] The general workflow is as follows:

- A grid box is defined around the active site of the target protein to specify the search space for the ligand.
- The docking algorithm explores various conformations and orientations of the ligand within the defined active site.
- A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.[7] The pose with the lowest binding energy is generally considered the most favorable.[6]

Post-Docking Analysis

The resulting docking poses are visualized and analyzed to understand the nature of the protein-ligand interactions.[6] This includes identifying:

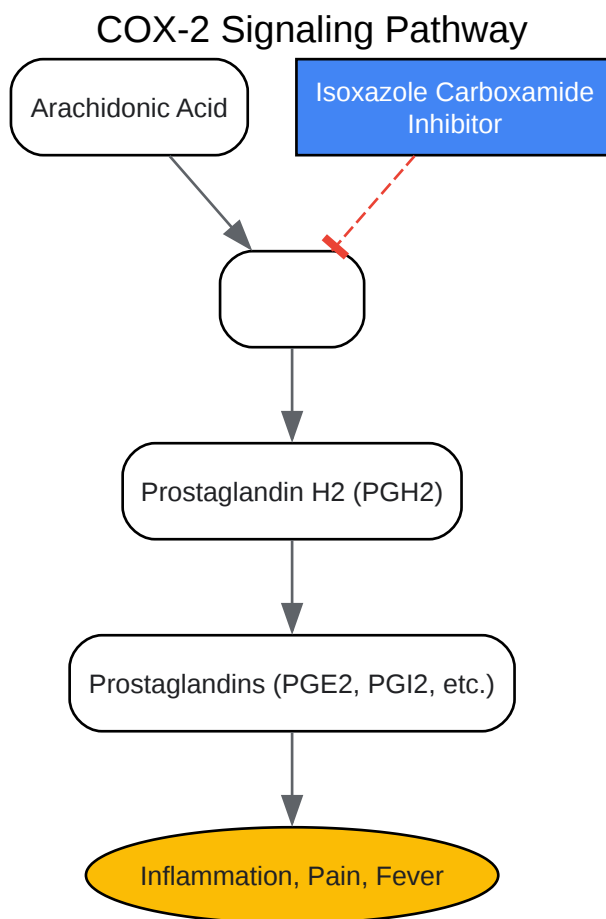
- Hydrogen bonds
- Hydrophobic interactions
- Pi-stacking and Pi-cation interactions
- Van der Waals forces

Software such as Discovery Studio Visualizer or PyMOL is commonly used for this purpose.^[6]

Visualizations

Signaling Pathway and Experimental Workflow

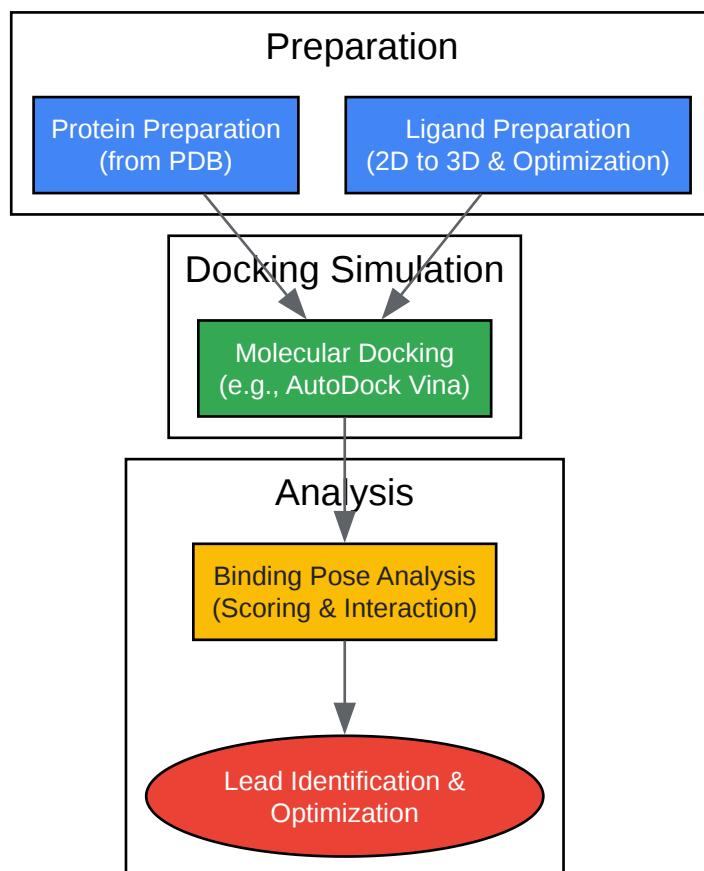
The following diagrams illustrate a representative signaling pathway where the targets of isoxazole carboxamides are involved, and a typical experimental workflow for computational docking studies.



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Caption: Inhibition of the COX-2 signaling pathway by isoxazole carboxamide derivatives.

Molecular Docking Experimental Workflow



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Caption: A generalized workflow for in silico molecular docking studies.

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